molecular formula C20H20FN3OS B2823221 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine CAS No. 422533-24-2

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2823221
CAS No.: 422533-24-2
M. Wt: 369.46
InChI Key: QXBDFFHDXFSCDH-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline derivative used in cancer therapy.

    Afatinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.

These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-15-6-3-5-14(11-15)13-26-20-23-18-9-2-1-8-17(18)19(24-20)22-12-16-7-4-10-25-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBDFFHDXFSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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